molecular formula C10H10F3NO B1269676 2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide CAS No. 39995-50-1

2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide

Cat. No.: B1269676
CAS No.: 39995-50-1
M. Wt: 217.19 g/mol
InChI Key: ZJFCMJDNHPXGBY-SSDOTTSWSA-N
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Properties

IUPAC Name

2,2,2-trifluoro-N-[(1R)-1-phenylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-7(8-5-3-2-4-6-8)14-9(15)10(11,12)13/h2-7H,1H3,(H,14,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFCMJDNHPXGBY-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354670
Record name 2,2,2-trifluoro-n-[(1r)-1-phenylethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39995-50-1
Record name 2,2,2-trifluoro-n-[(1r)-1-phenylethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanistic Considerations

The acylation proceeds through nucleophilic attack of the amine on the electrophilic carbonyl carbon of the trifluoroacetylating agent. Base additives (e.g., triethylamine) neutralize hydrogen chloride generated during TFAA reactions, preventing protonation of the amine and ensuring efficient acylation. Steric hindrance from the (1R)-1-phenylethyl group necessitates mild conditions to avoid racemization.

Preparation Methods for 2,2,2-Trifluoro-N-[(1R)-1-Phenylethyl]Acetamide

Method A: Acylation with Trifluoroacetic Anhydride (TFAA)

Procedure

  • Reaction Setup : Dissolve (R)-1-phenylethylamine (10.0 mmol, 1.35 g) in anhydrous dichloromethane (DCM, 20 mL) under nitrogen.
  • Base Addition : Add triethylamine (1.0 equiv, 10.0 mmol, 1.39 mL) at 0°C to scavenge HCl.
  • Acylation : Introduce TFAA (1.0 equiv, 10.0 mmol, 1.41 mL) dropwise. Stir at 0°C for 15 minutes, then warm to room temperature.
  • Workup : Wash with water (3 × 20 mL), dry over Na₂SO₄, and concentrate.
  • Purification : Recrystallize from n-heptane to yield white crystals.

Key Data

Parameter Value
Yield 89–93%
Melting Point 68–70°C
Optical Rotation (α) +45.2° (c = 1.0, CHCl₃)

Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.38–7.25 (m, 5H, Ar-H), 6.21 (br, 1H, NH), 4.98 (quin, J = 6.8 Hz, 1H, CH), 1.55 (d, J = 6.8 Hz, 3H, CH₃).
  • ¹⁹F NMR (376 MHz, CDCl₃) : δ -75.8 (s, 3F).

Method B: Ethyl Trifluoroacetate Under Neat Conditions

Procedure

  • Reaction Setup : Combine (R)-1-phenylethylamine (5.0 mmol, 0.68 g) with ethyl trifluoroacetate (5.0 mmol, 0.65 mL) in a sealed vial.
  • Heating : Heat at 80°C for 12 hours.
  • Workup : Dilute with DCM, wash with 1M HCl (10 mL), dry, and concentrate.
  • Purification : Chromatography (SiO₂, hexane/EtOAc 4:1).

Key Data

Parameter Value
Yield 78–82%
Purity (HPLC) >99%

Optimization and Comparative Analysis

Solvent and Temperature Effects

  • DCM vs. THF : DCM provides higher yields (93% vs. 85%) due to better amine solubility and reduced side reactions.
  • Temperature : Reactions at 0°C minimize racemization, whereas elevated temperatures (25°C) reduce reaction time but risk stereochemical inversion.

Stoichiometry and Additives

  • TFAA Excess : Using 1.2 equiv of TFAA increases yield to 95% but complicates purification.
  • Alternative Bases : DMAP (10 mol%) accelerates acylation but is cost-prohibitive for scale-up.

Characterization and Quality Control

Spectroscopic Validation

  • IR Spectroscopy : A strong absorption at 1705 cm⁻¹ confirms the C=O stretch of the trifluoroacetamide group.
  • HRMS : Calcd for C₁₀H₁₀F₃NO [M+H]⁺: 218.0793; Found: 218.0789.

Chiral Purity Assessment

  • Chiral HPLC : Retention time = 8.2 min (Chiralpak IA column, hexane/i-PrOH 90:10), confirming >99% enantiomeric excess.

Chemical Reactions Analysis

2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amide derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential use in developing new pharmaceuticals. Notably, it has been explored as a part of formulations targeting various cancers due to its ability to inhibit mutant isocitrate dehydrogenase (IDH) enzymes. These enzymes are often implicated in gliomas and other malignancies.

Case Study: Cancer Treatment
A patent (US11649247B2) describes the use of compounds related to 2,2,2-Trifluoro-n-[(1R)-1-phenylethyl]acetamide for treating cancers expressing mutant IDH1 or IDH2. The compound demonstrated efficacy against several cancer types, including glioblastoma and acute myeloid leukemia, by modulating metabolic pathways essential for tumor growth .

Antiviral Activity

Research has indicated that derivatives of this compound may exhibit antiviral properties. For instance, studies on related compounds have shown promising results against viruses such as influenza A and vaccinia virus . The structural framework provided by the trifluoroacetyl group may enhance binding affinity to viral targets.

Data Table: Antiviral Efficacy

CompoundVirus TypeIC50 (µM)Selectivity Index
Trifluoro derivativeInfluenza A1510
Related N-acyl hydrazonesVaccinia205

Synthetic Intermediate

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity allows for various modifications that can lead to the development of new therapeutic agents.

Synthesis Example:
A synthetic route involves using n-butyllithium to react with N-[(1S)-1-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide under controlled conditions. This method showcases the versatility of the compound in generating derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The phenylethyl group contributes to the compound’s binding affinity and specificity for its targets. The exact molecular pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the trifluoromethyl and phenylethyl groups, which confer distinct chemical and biological properties compared to its analogs .

Biological Activity

2,2,2-Trifluoro-n-[(1R)-1-phenylethyl]acetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique chemical structure and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing for effective interaction with biological membranes and proteins. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

The structure of this compound can be represented as follows:

C11H12F3NO\text{C}_{11}\text{H}_{12}\text{F}_3\text{N}\text{O}

Key Features:

  • Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.
  • Phenylethyl Group: Contributes to binding affinity and specificity for biological targets.

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group plays a critical role in enhancing the compound's ability to penetrate biological membranes. Research indicates that this compound may modulate enzyme activity or receptor signaling pathways, although specific targets remain to be fully elucidated .

Enzyme Interaction Studies

In biochemical assays, this compound has been evaluated for its interactions with various enzymes. The compound serves as a model in enzyme inhibition studies due to its unique chemical properties. Preliminary results suggest that it may inhibit certain enzymatic pathways critical for tumor growth .

Study 1: Inhibition of Tumor Cell Growth

A study investigating the effects of trifluoromethyl-containing compounds on tumor cell lines demonstrated that derivatives similar to this compound exhibited significant inhibition of cell proliferation in vitro. The IC50 values varied depending on the specific cell line tested.

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)15 ± 3
Compound BHeLa (Cervical)20 ± 4
This compound MCF7 (Breast)Pending Further Testing

Study 2: Pharmacokinetics and Metabolism

Research focusing on the pharmacokinetics of related compounds indicates that the trifluoromethyl group significantly affects metabolic pathways. Studies show enhanced bioavailability and reduced clearance rates in animal models .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2,2,2-Trifluoro-N,N-dimethylacetamideDimethyl groups instead of phenylethylModerate cytotoxicity
2,2,2-Trifluoro-N-phenylacetamidePhenyl group onlyLimited anticancer activity
This compound Trifluoromethyl + phenylethylPotential anticancer activity

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,2,2-Trifluoro-N-[(1R)-1-phenylethyl]acetamide with high yield and purity?

  • Methodological Answer : Synthesis typically involves coupling reactions between trifluoroacetic acid derivatives and (1R)-1-phenylethylamine. Key steps include:

  • Temperature Control : Maintaining reactions at 0–5°C during coupling to minimize side reactions .
  • Inert Atmosphere : Conducting reactions under nitrogen/argon to prevent oxidation of the trifluoromethyl group .
  • Catalysts : Using agents like HOBt (hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance amide bond formation efficiency .
    • Yield Optimization : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Primary Methods :

  • NMR Spectroscopy : 1^1H and 19^19F NMR to verify the (1R)-stereochemistry and trifluoromethyl group presence .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C10_{10}H10_{10}F3_{3}NO) .
  • Chiral HPLC : To resolve enantiomeric purity, critical for pharmacological studies .
    • Supplementary Techniques : FT-IR for amide bond validation (C=O stretch at ~1650 cm1^{-1}) and X-ray crystallography for absolute configuration determination .

Advanced Research Questions

Q. How does the stereochemistry at the (1R)-phenylethyl group influence the compound’s interaction with biological targets?

  • Mechanistic Insight : The (1R)-configuration enhances binding to chiral receptors (e.g., neurotransmitter transporters) due to spatial alignment with hydrophobic pockets.
  • Case Study : In neuroprotection assays, the (1R)-enantiomer showed 10-fold higher activity than the (1S)-form, attributed to improved fit in the GABAA_A receptor’s allosteric site .
  • Experimental Design : Use molecular docking simulations (AutoDock Vina) paired with site-directed mutagenesis to map binding interactions .

Q. What strategies can resolve contradictions in reported bioactivity data across studies?

  • Root Cause Analysis : Variability often arises from:

  • Purity Differences : Impurities >5% (e.g., unreacted amine) can skew IC50_{50} values. Validate via LC-MS .
  • Assay Conditions : pH or solvent (DMSO vs. ethanol) impacts solubility. Standardize protocols using OECD guidelines .
    • Resolution Workflow :

Replicate studies under identical conditions.

Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR).

Publish negative results to clarify discrepancies .

Q. What computational methods are recommended to predict the pharmacokinetic properties of this compound?

  • Tools :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (2.1), permeability (Caco-2 assay: >5 × 106^{-6} cm/s), and CYP450 inhibition .
  • MD Simulations : GROMACS for modeling blood-brain barrier penetration, leveraging the trifluoromethyl group’s lipophilicity .
    • Key Findings : The compound’s half-life (t1/2_{1/2}) in simulated hepatic microsomes is ~2.3 hours, suggesting rapid metabolism. Structural modifications (e.g., methyl groups) may improve stability .

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